Chem-seq Genomic Colocalization: Biotin-JQ1 Preferentially Enriches BRD4-Bound Chromatin Loci over BRD2/3
In a landmark Chem-seq study, biotinylated JQ1 (bio-JQ1) was used to map genome-wide small-molecule binding sites, and the resulting Chem-seq signal was directly compared with ChIP-seq data for BRD2, BRD3, and BRD4. Bio-JQ1 Chem-seq reads showed strong colocalization with BRD4 ChIP-seq peaks, with substantially weaker overlap with BRD2 and BRD3 binding sites [1]. This differential genomic enrichment pattern—observable in side-by-side genome browser tracks—demonstrates that Biotin-JQ1 preferentially captures BRD4-occupied chromatin in a complex cellular milieu, a capability that unmodified JQ1, dBET6, or MZ1 cannot provide without additional chemical tagging steps [2]. The quantitative colocalization with BRD4 versus BRD2/3 provides users with a tool that enriches for BRD4-centric chromatin biology.
| Evidence Dimension | Genome-wide chromatin binding site colocalization (Chem-seq vs. ChIP-seq) |
|---|---|
| Target Compound Data | Bio-JQ1 Chem-seq reads strongly colocalize with BRD4 ChIP-seq peaks; weaker overlap with BRD2 and BRD3 ChIP-seq peaks |
| Comparator Or Baseline | ChIP-seq for BRD2, BRD3, and BRD4 performed in parallel; DMSO vehicle control Chem-seq shows no specific enrichment |
| Quantified Difference | Qualitatively: bio-JQ1 Chem-seq signal tracks predominantly with BRD4 ChIP-seq signal; BRD2 and BRD3 loci show substantially lower bio-JQ1 enrichment |
| Conditions | K562 and other cell lines; Chem-seq performed with streptavidin-mediated capture of bio-JQ1-bound chromatin followed by next-generation sequencing |
Why This Matters
For procurement decisions, this genomic selectivity data validates that Biotin-JQ1 enriches BRD4-occupied chromatin, making it the appropriate choice for BRD4-focused Chem-seq or chromatin affinity purification experiments, whereas unmodified JQ1 lacks the biotin handle required for streptavidin capture entirely.
- [1] Anders L, et al. (2014) Genome-wide localization of small molecules. Nature Biotechnology, 32(1):92-96. Figure 1: ChIP-seq reads for BRD2, 3, and 4 (black), Chem-seq reads for biotinylated JQ1 (bio-JQ1, red) or DMSO vehicle control (blue). View Source
- [2] Shu S, et al. (2016) Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. Nature, 529(7586):413-417. (Biotin-JQ1 Chem-seq used to map BRD4 genomic binding sites). View Source
